molecular formula C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2<br>C28H46O4 B122879 Diisodecyl phthalate CAS No. 26761-40-0

Diisodecyl phthalate

Cat. No. B122879
CAS RN: 26761-40-0
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisodecyl phthalate (DIDP) is a commonly used plasticizer in the production of plastic and plastic coating to increase flexibility . It is a mixture of compounds derived from the esterification of phthalic acid and isomeric decyl alcohols .


Molecular Structure Analysis

DIDP has a molecular formula of C28H46O4 and a molar mass of 446.70 g/mol . The structure consists of a phthalate (benzene dicarboxylate) core flanked by two isodecyl chains .


Physical And Chemical Properties Analysis

DIDP is a colorless liquid . It has a density of 0.96-0.97 g/cm3 at 20°C . The melting point is -50°C, and the boiling point ranges from 250 to 257°C at 0.5 kPa . It is insoluble in water .

Scientific Research Applications

Plasticizer for Plastics

DiDP is a high-molecular-weight phthalate that is mainly used as a plasticizer for plastics . With the increasing use of plastics around the world, exposure to DiDP in the environment has become common .

Toxicokinetic Studies

DiDP and its major metabolites mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) have been studied for their toxicokinetic properties . These studies provide useful reference material for future human DiDP risk assessments .

Biomarker for Exposure Assessment

The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker for exposure assessment .

Environmental Regulation

The toxicokinetic properties of DiDP, which have not been clearly reported previously, were identified through studies. This report will serve as a useful reference for future DiDP environmental regulation .

Manufacturing of PVC Membrane Electrodes

DiDP is mostly used as a plasticizer in the manufacturing of PVC membrane electrodes .

Quantifying Analyte in Urban Stormwater

DiDP is used to quantify the analyte in urban stormwater, stormwater sediment, and snow samples by electrochemical and chromatography methods .

Softening PVC in Various Applications

The main applications of DiDP are similar to those of DINP. DIDP is primarily used to soften PVC. It can be used in wire and cables (e.g. heat-resistant electrical cords), flexible PVC sheets and films, coated fabrics, automotive applications (e.g. synthetic leather for car) .

Mechanism of Action

Target of Action

Diisodecyl phthalate (DIDP) is a commonly used plasticizer that increases the flexibility of plastic and plastic coatings . It is a mixture of compounds derived from the esterification of phthalic acid and isomeric decyl alcohols . The primary targets of DIDP are the plastic materials it is added to, altering their physical properties to increase flexibility .

Mode of Action

As a plasticizer, DIDP integrates into the polymer matrix of plastics, increasing the distance between polymer chains. This results in a reduction of intermolecular forces, thereby increasing the material’s flexibility . DIDP is an ester, and in certain conditions, it can react with acids to liberate heat along with alcohols and acids .

Biochemical Pathways

DIDP is metabolized in the body into its major metabolites: mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . These metabolites are then excreted in urine and feces .

Pharmacokinetics

DIDP is rapidly and extensively metabolized to MiDP, MHiDP, MCiNP, and MOiDP . The major metabolite excreted in the urine is MCiNP, suggesting that it could be a useful biomarker . The conjugated forms of DIDP and its metabolites have been significantly quantified in the plasma, urine, and feces . DIDP and its major metabolites were also distributed in various tissues in significant quantities .

Result of Action

The primary result of DIDP’s action is the increased flexibility of plastic materials . There has been concern over its potential toxicity and bioaccumulative quality . DIDP has been listed as a substance known to the state of California to cause reproductive toxicity .

Action Environment

The action of DIDP is influenced by environmental factors. For instance, the temperature and pH can affect the rate of DIDP’s ester reactions . Furthermore, the widespread use of plastics around the world has led to common exposure to DIDP in the environment . Regulatory bodies like the US EPA and the European Union have expressed concern over the potential health and environmental impacts of DIDP .

Safety and Hazards

DIDP can cause skin and eye irritation and may cause drowsiness or dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure . It is also classified as a long-term (chronic) aquatic hazard .

properties

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4, Array
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274032
Record name Bis(8-methylnonyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID.
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisodecyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4895
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c.
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147
Record name Diisodecyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4895
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Diisodecyl phthalate

Color/Form

Clear liquid

CAS RN

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diisodecyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(8-methylnonyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisodecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(8-methylnonyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(8-methylnonyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Di-''isodecyl'' phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISODECYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-58 °F (NTP, 1992), -50 °C
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A standard 1-liter esterification system was charged with 111 g of phthalic anhydride, 284 g of isodecyl alcohol and 0.5 g of catalyst ATC-II. The system was heated to reflux and the temperature was maintained at 210° C. at reduced pressure. At the end of 1.25 hours the water of reaction was collected and the acid number of the residue was measured to be 0.03 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 100 torr. Adjusting the temperature to 150° C., hydrolysis of the catalyst and removal of remaining alcohol was accomplished by steam distillation using 40 ml water during 35 minutes at 150° C. and 100 torr. After drying for 15 minutes at these conditions the cloudy crude product was cooled to 90° C. and filtered through a No. 1 Whatman paper to yield a clear residue product diisodecyl phthalate (DIDP) (nD25 =1.4850) having an acid number of 0.04 mg KOH/g and a color of 15 APHA.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diisodecyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diisodecyl phthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diisodecyl phthalate
Reactant of Route 4
Reactant of Route 4
Diisodecyl phthalate
Reactant of Route 5
Reactant of Route 5
Diisodecyl phthalate
Reactant of Route 6
Reactant of Route 6
Diisodecyl phthalate

Q & A

Q1: What is Diisodecyl phthalate (DIDP)?

A1: DIDP is a high-molecular-weight phthalate primarily used as a plasticizer to enhance the flexibility, durability, and longevity of polyvinyl chloride (PVC) products. []

Q2: What is the molecular formula and weight of DIDP?

A2: The molecular formula for DIDP is C28H46O4, and its molecular weight is 446.68 g/mol.

Q3: How does DIDP act as a plasticizer in PVC materials?

A3: DIDP molecules embed themselves between the PVC polymer chains, reducing intermolecular forces and increasing chain mobility. This results in increased flexibility and workability of the PVC material. []

Q4: Are there any alternatives to DIDP as a plasticizer?

A4: Yes, several alternatives to DIDP are being explored, including other high-molecular-weight phthalates like Diisononyl phthalate (DINP), as well as non-phthalate plasticizers like terephthalates, adipates, and citrates. The choice of alternative depends on factors such as performance requirements, cost, and environmental impact. [, , ]

Q5: Does the presence of water affect the plasticizing properties of DIDP in PVC?

A5: Research has shown that the viscosity and density of DIDP, crucial for its plasticizing effect, are influenced by the presence of water. Studies have investigated the impact of varying water mass fractions on these properties. []

Q6: How are humans exposed to DIDP?

A6: Exposure to DIDP can occur through various routes, including:

  • Dietary intake: DIDP can leach from food packaging materials into food, particularly fatty foods. [, , ]
  • Inhalation: DIDP can be present in indoor air and dust, particularly in environments with PVC products. [, ]
  • Dermal contact: DIDP can be found in some personal care products and textiles. []

Q7: What is being done to regulate DIDP use?

A9: Regulatory agencies worldwide are increasingly scrutinizing DIDP due to potential health and environmental concerns. The European Union has restricted the use of DIDP in toys and childcare items that children can put in their mouths. [] In the United States, the Environmental Protection Agency (EPA) is evaluating the risks associated with DIDP. []

Q8: How is DIDP metabolized in the body?

A10: DIDP is metabolized through ester hydrolysis, primarily in the liver, to form hydrolytic monoesters. These primary metabolites are further oxidized to produce secondary metabolites, which are then excreted in urine. []

Q9: What are the appropriate biomarkers for assessing DIDP exposure?

A11: Secondary metabolites of DIDP, such as monocarboxyisononyl phthalate (MCNP), are considered more sensitive biomarkers of exposure compared to primary metabolites. [, ] Urine analysis is a common method for monitoring DIDP exposure in humans. [, ]

Q10: What are the environmental concerns associated with DIDP?

A12: DIDP can leach from plastic products into the environment, potentially contaminating soil and water sources. [] While some bacteria can degrade DIDP, the degradation rate is slow, raising concerns about its persistence in the environment. [, ]

Q11: How is DIDP analyzed and quantified?

A11: Several analytical techniques are employed to identify and quantify DIDP in various matrices:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for analyzing DIDP in environmental samples, food, and consumer products. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity for analyzing DIDP and its metabolites in biological samples, such as urine. [, ]
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for studying the physical properties of DIDP and its behavior in PVC materials, such as evaporation kinetics. []

Q12: What are the challenges associated with analyzing DIDP in environmental and biological samples?

A12: Analyzing DIDP in complex matrices like environmental samples and biological fluids presents several challenges:

  • Low concentrations: DIDP often occurs at trace levels, necessitating sensitive analytical methods with low detection limits. [, ]
  • Matrix interference: Co-extracted compounds from the sample matrix can interfere with DIDP detection, requiring efficient sample cleanup procedures. [, ]
  • Isomer differentiation: Commercial DIDP is a mixture of isomers, making it challenging to identify and quantify individual isomers. []

Q13: What are the future research directions for understanding DIDP?

A13: Future research should focus on:

  • Long-term health effects: Conducting comprehensive studies to assess the chronic toxicity and potential endocrine-disrupting effects of DIDP at environmentally relevant doses. []
  • Biodegradation pathways: Investigating microbial degradation pathways of DIDP and exploring strategies to enhance bioremediation of DIDP-contaminated environments. [, ]
  • Safer alternatives: Developing and evaluating safer and more sustainable alternatives to DIDP with comparable performance characteristics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.